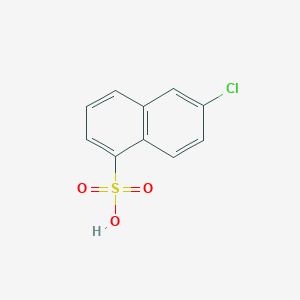

6-Chloronaphthalene-1-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHYZIZXSFSPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601261 | |

| Record name | 6-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-12-6 | |

| Record name | 6-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 6-Chloronaphthalene-1-sulfonic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound is a substituted naphthalenesulfonic acid derivative. The presence of both a chloro and a sulfonic acid group on the naphthalene ring system imparts specific chemical characteristics that are pivotal for its application in synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 102878-12-6 | [1] |

| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |

| Molecular Weight | 242.68 g/mol | [1][2] |

| Physical State | Solid Crystalline | [3] |

| Appearance | White | [3] |

| Predicted pKa | -0.20 ± 0.40 (for the 8-chloro isomer) | [4] |

| Predicted Density | 1.533 ± 0.06 g/cm³ (for the 8-chloro isomer) | [4] |

Note: Some physical data, such as pKa and density, are for isomeric compounds and should be considered as approximate values for this compound.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the sulfonation of 1-chloronaphthalene. The resulting product mixture may contain different isomers, necessitating purification, which is often achieved by chromatographic techniques. The subsequent characterization relies on a combination of spectroscopic methods to confirm the structure and purity.

Caption: A general workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis via Sulfonation

The sulfonation of naphthalene derivatives is a well-established electrophilic aromatic substitution reaction. The position of sulfonation is influenced by reaction conditions such as temperature.[5]

General Protocol:

-

Reaction Setup: 1-Chloronaphthalene is dissolved in a suitable solvent (or used neat).

-

Sulfonating Agent: A strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or oleum, is added dropwise to the reaction mixture, typically at a controlled temperature. The reaction temperature is a critical parameter that can influence the isomeric distribution of the product.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched, often by pouring it onto ice. The precipitated product is then collected by filtration.

-

Purification: Due to the potential for isomer formation, the crude product is purified. Reversed-phase HPLC (RP-HPLC) is a suitable technique for the isolation of the desired this compound isomer due to its ionic nature.[1]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the molecule. The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the six protons on the naphthalene ring system.[1]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode can be used to confirm the molecular weight of the compound.[1]

-

Elemental Analysis: This technique validates the elemental composition (C, H, Cl, S, O) of the purified compound, providing a measure of its purity.[1]

Chemical Reactivity and Derivatives

The sulfonic acid group is a strongly acidic functional group and serves as the primary site for various derivatization reactions.[1]

References

An In-depth Technical Guide to the Synthesis of 6-Chloronaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 6-chloronaphthalene-1-sulfonic acid, a valuable intermediate in the chemical and pharmaceutical industries. This document details the core synthetic strategies, experimental protocols, and methods for isomer separation, supported by quantitative data and visual representations of the chemical processes.

Introduction

This compound is a substituted naphthalene derivative containing both a chloro and a sulfonic acid group. These functional groups impart unique chemical properties that make it a versatile building block in the synthesis of more complex molecules, including dyes, pigments, and pharmaceutical agents. The precise positioning of the chloro and sulfonic acid groups on the naphthalene ring is critical for its reactivity and the properties of its downstream products. This guide focuses on the primary synthesis routes to obtain the 6-chloro-1-sulfonic acid isomer with a high degree of purity.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most viable and industrially applicable method for the synthesis of this compound is a two-step process involving the electrophilic aromatic substitution of naphthalene.

Step 1: Chlorination of Naphthalene

The first step involves the direct chlorination of naphthalene to produce a mixture of monochloronaphthalene isomers. In electrophilic aromatic substitution reactions, naphthalene reacts more readily than benzene. The chlorination of naphthalene can proceed without a catalyst to yield 1-chloronaphthalene and 2-chloronaphthalene[1].

Step 2: Sulfonation of 2-Chloronaphthalene

The second and most critical step is the sulfonation of the isolated 2-chloronaphthalene. The chlorine atom, although deactivating, is an ortho-, para-directing group in electrophilic aromatic substitution. This directing effect is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. Consequently, the sulfonation of 2-chloronaphthalene is expected to yield a mixture of isomers, primarily with the sulfonic acid group at positions ortho or para to the chlorine atom.

The primary challenge in this synthesis is to control the regioselectivity of the sulfonation reaction to favor the formation of the desired this compound isomer. The reaction conditions, particularly temperature and the choice of sulfonating agent, play a crucial role in determining the product distribution.

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound from 2-chloronaphthalene is not extensively documented in readily available literature, the following protocols are based on established principles of naphthalene sulfonation and provide a general framework for the synthesis.

General Sulfonation Procedure

The sulfonation of aromatic compounds is typically carried out using strong sulfonating agents such as concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid[2]. The reaction with 2-chloronaphthalene would proceed as follows:

Reaction:

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Sulfonation and Isolation

Caption: Experimental workflow for the sulfonation and isolation process.

Conclusion

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution. While the overall pathway is straightforward, the key to a successful synthesis lies in the careful control of reaction conditions during the sulfonation of 2-chloronaphthalene to maximize the yield of the desired isomer and the subsequent effective separation of the resulting isomeric mixture. Further research and process optimization are necessary to develop a highly selective and efficient synthesis for this important chemical intermediate. This guide provides a solid foundation for researchers and professionals in the field to develop and refine their synthetic strategies.

References

Physical and spectral data of 6-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of 6-Chloronaphthalene-1-sulfonic acid. It includes detailed experimental protocols for its analysis and derivatization, based on established chemical principles and methodologies for related compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 102878-12-6 | [2] |

| Molecular Formula | C₁₀H₇ClO₃S | [2] |

| Molecular Weight | 242.68 g/mol | [2] |

| Appearance | Expected to be a solid | [1] |

| Solubility | The chlorine substituent is expected to enhance solubility in organic solvents compared to unsubstituted naphthalenesulfonic acid.[2] The sulfonic acid group confers water solubility. | [3] |

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and structural confirmation of this compound.[1] The following table outlines the expected characteristics from key spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum is expected to display six distinct signals in the aromatic region. Protons adjacent to the electron-withdrawing sulfonic acid and chloro groups will be shifted downfield.[1] |

| ¹³C NMR | Ten signals corresponding to the naphthalene core carbons are expected. Carbons bearing the chloro and sulfonic acid groups, as well as adjacent carbons, will show characteristic chemical shifts. |

| FT-IR | The spectrum should exhibit characteristic absorption bands for: • O-H stretch of the sulfonic acid group. • S=O stretches (asymmetric and symmetric) of the sulfonate group. • C-Cl stretch. • Aromatic C=C and C-H stretching and bending vibrations. |

| Mass Spectrometry (ESI-MS) | In negative ion mode Electrospray Ionization (ESI), the compound is expected to readily deprotonate to form a stable [M-H]⁻ anion.[1] High-resolution mass spectrometry would confirm the elemental composition. A key feature is the characteristic isotopic pattern for chlorine, with an [M-H+2]⁻ peak having an intensity approximately one-third of the [M-H]⁻ peak.[1] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, analysis, and derivatization of this compound.

Synthesis: Sulfonation of 2-Chloronaphthalene

The introduction of a sulfonic acid group onto a naphthalene ring is a classic electrophilic aromatic substitution. The position of sulfonation is temperature-dependent.[1] This protocol describes a plausible method for the synthesis of this compound, which would likely be produced along with other isomers.

Principle: 2-Chloronaphthalene is reacted with a strong sulfonating agent, such as concentrated sulfuric acid or oleum. The chloro group is a deactivating but ortho-, para-directing substituent. Sulfonation at the adjacent positions (1 and 3) is sterically hindered. Therefore, sulfonation is expected to occur on the other ring, primarily at the 5- and 6-positions.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-chloronaphthalene.

-

Begin stirring and slowly add concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) dropwise to the reaction vessel. Maintain the reaction temperature according to the desired isomeric product; lower temperatures generally favor alpha-substitution while higher temperatures favor beta-substitution on the unsubstituted ring.[1]

-

After the addition is complete, heat the reaction mixture to the target temperature and hold for several hours, monitoring the reaction progress by taking small aliquots and analyzing them via HPLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to precipitate the product and quench the reaction.

-

Filter the resulting solid precipitate and wash with cold brine to remove excess acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system. Isomeric purification may require chromatographic techniques.

Analytical Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying naphthalenesulfonic acids.[1][4]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and peak shape of ionic analytes like sulfonic acids on a non-polar stationary phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[4]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 5 mM Tetrabutylammonium bromide (TBAB) as an ion-pairing reagent, adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).[4]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 270 nm.[5]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Derivatization: Synthesis of a Sulfonamide

The sulfonic acid group can be converted into a more synthetically versatile sulfonyl chloride, which is a key intermediate for producing sulfonamides and sulfonate esters.[2]

Principle: The sulfonic acid is first converted to its sulfonyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then reacted with a primary or secondary amine to yield the corresponding sulfonamide.[2]

Procedure:

-

Step 1: Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride.

-

In a fume hood, suspend this compound in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

-

Carefully remove the excess thionyl chloride under reduced pressure. The crude 6-Chloronaphthalene-1-sulfonyl chloride can be used directly in the next step or purified.

-

-

Step 2: Synthesis of the Sulfonamide.

-

Dissolve the crude sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution containing the desired amine (2.2 equivalents) in the same solvent. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product by column chromatography or recrystallization.

-

Mandatory Visualizations

The following diagrams illustrate key workflows for the analysis and synthetic application of this compound.

Figure 1. Spectroscopic and Chromatographic Analysis Workflow.

Figure 2. Synthetic Pathway to Sulfonamide and Sulfonate Ester Derivatives.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. This compound | 102878-12-6 | Benchchem [benchchem.com]

- 3. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

CAS number 53613-64-8 properties and uses

An in-depth analysis of the provided CAS number, 53613-64-8, reveals that this identifier does not correspond to a valid entry in the Chemical Abstracts Service (CAS) registry. Extensive searches across multiple chemical databases and scientific literature sources have yielded no information associated with this number, indicating that it is likely an incorrect or nonexistent CAS number.

For researchers, scientists, and drug development professionals, the accuracy of a CAS number is paramount for the correct identification and retrieval of information about a chemical substance. Without a valid identifier, it is impossible to access critical data regarding the substance's chemical properties, biological activities, experimental protocols, and potential applications.

It is recommended that the user verify the CAS number for any typographical errors. Should a corrected CAS number be provided, a comprehensive technical guide can be compiled to address the core requirements of the original request, including:

-

Data Presentation: Summarization of all quantitative data into clearly structured tables.

-

Experimental Protocols: Detailed methodologies for all key experiments cited.

-

Mandatory Visualization: Creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified diagrammatic requirements.

Without a valid chemical identifier, further investigation into the properties and uses of the intended substance cannot proceed.

In-Depth Technical Guide: Solubility of 6-Chloronaphthalene-1-sulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative containing both a sulfonic acid group and a chlorine atom. These functional groups impart specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of dyes and potentially in the development of pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

The sulfonic acid group (-SO₃H) is highly polar and capable of strong hydrogen bonding, which generally confers good solubility in polar solvents, including water. The naphthalene ring, being a large aromatic system, contributes to the lipophilicity of the molecule. The presence of a chlorine atom can further influence solubility by altering the molecule's polarity and intermolecular interactions. For instance, the chlorine substituent in the isomeric 6-chloronaphthalene-2-sulfonic acid is noted to enhance its reactivity and solubility in organic solvents.[1]

Expected Solubility Profile

While quantitative data is absent from the public domain, a qualitative assessment of the solubility of this compound can be inferred from its structural components:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the highly polar sulfonic acid group, this compound is expected to exhibit moderate to good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the sulfonic acid moiety.

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated in polar aprotic solvents. These solvents possess large dipole moments and can effectively solvate polar molecules without having acidic protons.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in nonpolar solvents. The large, nonpolar naphthalene ring might suggest some affinity for these solvents, but the highly polar sulfonic acid group will dominate, leading to poor solvation.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in published literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

To address the current data gap, a robust and reliable experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[2]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately filter the aliquot through a syringe filter compatible with the solvent into a volumetric flask. Dilute the sample to a suitable concentration for analysis with the same solvent.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method. HPLC with UV detection is often suitable for aromatic compounds. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound and should be carefully controlled during experimental determination:[3]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

pH (in aqueous or mixed aqueous-organic systems): As a strong acid, the sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻) in solutions with a pH above its pKa. The salt form is generally more soluble in polar solvents than the neutral acid.

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility through various effects such as "salting in" or "salting out".

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its molecular structure suggests a favorable solubility profile in polar organic solvents. For researchers, scientists, and drug development professionals requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for generating this critical data. The availability of accurate solubility data is indispensable for the successful application of this compound in chemical synthesis and formulation development.

References

An In-depth Technical Guide to the Discovery and History of Chloronaphthalene Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of chloronaphthalene sulfonic acids. These aromatic compounds, featuring both chloro and sulfonic acid functional groups on a naphthalene core, have played a significant role in the historical development of synthetic dyestuffs and continue to be of interest as versatile chemical intermediates. This document details the pioneering work of late 19th-century chemists, outlines key synthetic methodologies with experimental protocols, presents quantitative data for various isomers in a structured format, and explores their emerging applications in contemporary research, including potential roles in drug development.

Discovery and Historical Context

The discovery of chloronaphthalene sulfonic acids is intrinsically linked to the burgeoning field of coal tar chemistry in the latter half of the 19th century. Naphthalene, first isolated from coal tar in the early 1820s, became a foundational molecule for the burgeoning synthetic dye industry.[1][2] The systematic investigation of naphthalene's reactivity, particularly its sulfonation and halogenation, was a primary focus for many chemists of the era.

While the precise moment of the first synthesis of a chloronaphthalene sulfonic acid is not documented as a singular breakthrough, the extensive and methodical work of British chemists Henry Edward Armstrong and his collaborator William Palmer Wynne is central to their history. Beginning in 1881, Armstrong and Wynne embarked on a systematic study of naphthalene and its derivatives, meticulously documenting the synthesis and properties of a vast number of compounds.[3] Their research, published extensively in the Journal of the Chemical Society, laid the groundwork for a comprehensive understanding of substitution patterns on the naphthalene ring system.

Their investigations into the sulfonation of chloronaphthalenes and the chlorination of naphthalenesulfonic acids led to the preparation and characterization of numerous chloronaphthalene sulfonic acid isomers. This work was crucial for the dyestuff industry, which relied on such intermediates to create a wide spectrum of colors with varying properties.

Synthesis and Experimental Protocols

The synthesis of chloronaphthalene sulfonic acids can be broadly approached through two primary routes: the sulfonation of a chloronaphthalene or the chlorination of a naphthalenesulfonic acid. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly temperature and the nature of the sulfonating or chlorinating agent.

Sulfonation of Chloronaphthalenes

The direct sulfonation of chloronaphthalenes is a common method for the preparation of chloronaphthalene sulfonic acids. The position of the incoming sulfo group is directed by the existing chloro substituent and influenced by reaction conditions.

Experimental Protocol: Synthesis of 4-Chloronaphthalene-1-sulfonic Acid

This protocol is adapted from established sulfonation procedures for naphthalene derivatives.

Materials:

-

1-Chloronaphthalene

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Sodium chloride

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 162.6 g (1.0 mol) of 1-chloronaphthalene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 117.7 g (1.2 mol) of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at this temperature for 1 hour.

-

Slowly add 80 g of 20% oleum, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture carefully onto 500 g of crushed ice with stirring.

-

Add a saturated solution of sodium chloride to precipitate the sodium salt of 4-chloronaphthalene-1-sulfonic acid.

-

Filter the precipitate and wash with a cold, saturated sodium chloride solution.

-

Recrystallize the product from water to obtain the purified sodium salt. The free acid can be obtained by acidification with a strong mineral acid.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of 4-chloronaphthalene-1-sulfonic acid.

Chlorination of Naphthalenesulfonic Acids

The direct chlorination of naphthalenesulfonic acids offers an alternative route. The sulfonic acid group is a deactivating, meta-directing group in the context of electrophilic aromatic substitution. However, the orientation of substitution on the naphthalene ring system is more complex than in benzene derivatives.

Experimental Protocol: Synthesis of a Monochloronaphthalenesulfonic Acid

This is a general procedure adaptable for the chlorination of various naphthalenesulfonic acids.

Materials:

-

Naphthalenesulfonic acid

-

Glacial acetic acid

-

Chlorine gas

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the naphthalenesulfonic acid in glacial acetic acid in a reaction vessel equipped with a gas inlet tube, a stirrer, and an outlet to a scrubber.

-

Purge the system with an inert gas.

-

Bubble chlorine gas through the solution at a controlled rate at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, stop the chlorine flow and purge the system with the inert gas to remove excess chlorine.

-

The product can be isolated by pouring the reaction mixture into a large volume of cold water and salting out the sodium salt, followed by filtration and purification.

Quantitative Data of Chloronaphthalene Sulfonic Acid Isomers

The physical and chemical properties of chloronaphthalene sulfonic acids vary significantly depending on the substitution pattern. The following tables summarize key quantitative data for several isomers.

Table 1: Physical Properties of Selected Monochloronaphthalene Sulfonic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloronaphthalene-1-sulfonic acid | 85-50-7 | C₁₀H₇ClO₃S | 242.68 | 138-140 |

| 5-Chloronaphthalene-1-sulfonic acid | 85-51-8 | C₁₀H₇ClO₃S | 242.68 | 115-117 |

| 8-Chloronaphthalene-1-sulfonic acid | 145-74-4 | C₁₀H₇ClO₃S | 242.68 | >300 |

| 6-Chloronaphthalene-2-sulfonic acid | 93-03-8 | C₁₀H₇ClO₃S | 242.68 | 110-112 |

| 7-Chloronaphthalene-2-sulfonic acid | 6515-23-7 | C₁₀H₇ClO₃S | 242.68 | 155-157 |

Table 2: Solubility and Acidity Data

| Compound Name | Water Solubility | pKa (approximate) |

| 4-Chloronaphthalene-1-sulfonic acid | Soluble | < 1 |

| 8-Chloronaphthalene-1-sulfonic acid | Sparingly soluble | < 1 |

| 6-Chloronaphthalene-2-sulfonic acid | Soluble | < 1 |

Note: Data is compiled from various sources and may vary depending on the experimental conditions and purity of the sample.

Applications in Drug Development and Research

While historically significant in the dye industry, chloronaphthalene sulfonic acids are finding new applications in modern research, particularly as scaffolds and intermediates in medicinal chemistry. The combination of a lipophilic chloronaphthalene core and a hydrophilic sulfonic acid group imparts unique physicochemical properties to these molecules.

Currently, there is limited direct evidence of chloronaphthalene sulfonic acids being involved in specific signaling pathways as primary actors. However, their utility lies in their role as building blocks for more complex molecules with biological activity. The sulfonic acid group can be converted into sulfonamides, sulfonate esters, and other derivatives, which are common pharmacophores in drug design.

Potential Signaling Pathway Interaction

Caption: Potential role of chloronaphthalene sulfonic acids in drug development.

The structural motif of a substituted naphthalene is present in a number of approved drugs, highlighting the potential of this scaffold in interacting with biological targets. Further research into the derivatization of chloronaphthalene sulfonic acids could lead to the discovery of novel therapeutic agents.

Conclusion

Chloronaphthalene sulfonic acids represent a class of compounds with a rich history rooted in the foundational era of organic chemistry. From their pivotal role in the development of synthetic dyes to their potential as versatile intermediates in modern medicinal chemistry, these molecules continue to be of scientific interest. A thorough understanding of their discovery, synthesis, and properties is essential for researchers looking to leverage their unique chemical characteristics in the development of new materials and therapeutics. The foundational work of Armstrong and Wynne continues to provide a valuable framework for the exploration of naphthalene chemistry.

References

- 1. Naphthalene 1-5 Di Sulphonic Acid Di Sodium Salt (Armstrong Acid) at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 2. 231. The structure of naphthalene, hydrindene, and tetralin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

Theoretical Calculations on 6-Chloronaphthalene-1-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for its rational design and application in drug development and other advanced fields. Theoretical calculations, particularly those based on quantum chemistry, provide invaluable insights into the intrinsic properties of this molecule, complementing experimental data and guiding further research.

This technical guide provides an in-depth overview of the theoretical and computational chemistry studies applicable to this compound. It covers the key computational methodologies, the types of data generated, and their interpretation in the context of molecular properties and reactivity.

Computational Methodology

The primary tool for the theoretical investigation of molecules like this compound is Density Functional Theory (DFT) .[1] DFT offers a good balance between computational cost and accuracy for systems of this size. A widely used and reliable functional for such organic molecules is the B3LYP hybrid functional , often paired with a triple-zeta basis set such as cc-pVTZ to ensure a precise description of the electronic structure.[1]

Experimental Protocol: Geometry Optimization and Property Calculation

A typical computational workflow for this compound involves the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized using the chosen DFT method (e.g., B3LYP/cc-pVTZ). This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1]

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.

-

-

Spectroscopic Predictions: In addition to vibrational spectra, other spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions can also be calculated to aid in the interpretation of experimental data.

Data Presentation: Calculated Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on this compound.

Disclaimer: The following data are representative examples based on typical values for similar naphthalene sulfonic acid derivatives and are provided for illustrative purposes. Specific experimental or computational studies on this compound may yield slightly different values.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-S | 1.778 | |

| S=O | 1.435 | |

| S-OH | 1.572 | |

| C-C (aromatic) | 1.36 - 1.42 | |

| Bond Angles (°) | C-C-Cl | 119.8 |

| C-C-S | 121.5 | |

| O=S=O | 120.3 | |

| O=S-OH | 108.9 | |

| Dihedral Angles (°) | C-C-S-O | ~90 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 5.2 Debye | Measure of the molecule's overall polarity |

| Calculated IR Peaks (cm⁻¹) | ~3500 (O-H stretch) | Vibrational modes of functional groups |

| ~1200, ~1050 (S=O stretch) | ||

| ~750 (C-Cl stretch) |

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 6-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonic acid group in 6-Chloronaphthalene-1-sulfonic acid. This compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details key reactions such as the formation of sulfonamides and sulfonate esters via the sulfonyl chloride intermediate, desulfonation, and the influence of the sulfonic acid and chloro substituents on the reactivity of the naphthalene core. Experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of the compound's chemical behavior.

Introduction

This compound is a substituted naphthalene derivative featuring both a chloro and a sulfonic acid functional group. The interplay between these two groups dictates the reactivity of the molecule, making it a subject of interest for chemical synthesis. The sulfonic acid group, being strongly acidic and electron-withdrawing, significantly influences the chemical properties of the naphthalene ring system. This guide focuses on the transformations of the sulfonic acid moiety, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Chemical Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is the primary site for several important chemical transformations. Its conversion into more versatile functional groups, such as sulfonyl chlorides, is a key step in the synthesis of a wide range of derivatives.

Formation of 6-Chloronaphthalene-1-sulfonyl chloride

The conversion of the sulfonic acid to a sulfonyl chloride is the gateway to a variety of functionalizations. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent.

Reaction Scheme:

Caption: Conversion of sulfonic acid to sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonyl Chlorides

-

Reagents and Equipment:

-

Aryl sulfonic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (2-5 equivalents) or Phosphorus pentachloride (PCl₅) (1.1 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using thionyl chloride)

-

Inert solvent (e.g., dichloromethane, chloroform, or neat thionyl chloride)

-

Round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a fume hood, to a round-bottom flask containing the aryl sulfonic acid, add the chlorinating agent. If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period ranging from 1 to 6 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

-

The crude sulfonyl chloride can then be purified by recrystallization or distillation (if thermally stable).

-

Quantitative Data:

Yields for the conversion of aryl sulfonic acids to sulfonyl chlorides are typically high, often exceeding 80%.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Aryl Sulfonic Acid (general) | Thionyl Chloride | Reflux, 1-6 h | Aryl Sulfonyl Chloride | >80% | General Knowledge |

| Aryl Sulfonic Acid (general) | Phosphorus Pentachloride | Heating | Aryl Sulfonyl Chloride | High | General Knowledge |

Synthesis of Sulfonamides

6-Chloronaphthalene-1-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.

Reaction Scheme:

An In-depth Technical Guide to the Potential Derivatives of 6-Chloronaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloronaphthalene-1-sulfonic acid is a versatile aromatic compound with significant potential for derivatization, leading to a diverse range of molecules with promising applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of key derivatives, including sulfonamides and sulfonate esters. It details the underlying chemical principles, provides exemplary experimental protocols, and explores the potential biological activities of these derivatives, with a focus on their emerging role as potential anticancer and antimicrobial agents. This document is intended to serve as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this compound.

Core Chemical Properties and Reactivity

This compound (C₁₀H₇ClO₃S) is characterized by a naphthalene core substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 1-position. The sulfonic acid moiety is a strong electron-withdrawing group, rendering the naphthalene ring electron-deficient and influencing its reactivity in electrophilic aromatic substitution reactions. The primary site for derivatization is the highly reactive sulfonic acid group.

The key reactive intermediate for the synthesis of a wide array of derivatives is 6-chloronaphthalene-1-sulfonyl chloride . This intermediate is typically prepared by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack by a variety of nucleophiles.

Potential Derivatives and Their Synthesis

The two principal classes of derivatives accessible from this compound are sulfonamides and sulfonate esters.

Sulfonamides

Naphthalene-sulfonamide hybrids have garnered significant interest due to their wide spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of 6-chloronaphthalene-1-sulfonamides proceeds via the reaction of 6-chloronaphthalene-1-sulfonyl chloride with primary or secondary amines in the presence of a base to neutralize the HCl byproduct.

Sulfonate Esters

Sulfonate esters of this compound can be synthesized by reacting the corresponding sulfonyl chloride with various alcohols in the presence of a base. These derivatives have potential applications as intermediates in organic synthesis and as bioactive molecules themselves.

Experimental Protocols

The following protocols are representative examples for the synthesis of derivatives of this compound. Researchers should adapt these procedures based on the specific substrate and desired product, adhering to all laboratory safety guidelines.

Synthesis of 6-Chloronaphthalene-1-sulfonyl Chloride

Objective: To convert this compound to its corresponding sulfonyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 6-chloronaphthalene-1-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent (e.g., hexanes).

Synthesis of a Representative 6-Chloronaphthalene-1-sulfonamide

Objective: To synthesize an N-aryl sulfonamide from 6-chloronaphthalene-1-sulfonyl chloride.

Materials:

-

6-Chloronaphthalene-1-sulfonyl chloride

-

A primary or secondary amine (e.g., aniline)

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 6-chloronaphthalene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled sulfonyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of derivatives of this compound, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction scale.

| Derivative Class | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| Sulfonyl Chloride | This compound | Thionyl chloride, cat. DMF | Toluene | 2-4 h | Reflux | > 90% |

| Sulfonamide | 6-Chloronaphthalene-1-sulfonyl chloride | Primary/Secondary Amine, Pyridine | Dichloromethane | 4-12 h | 0 °C to RT | 70-95% |

| Sulfonate Ester | 6-Chloronaphthalene-1-sulfonyl chloride | Alcohol, Triethylamine | Dichloromethane | 2-6 h | 0 °C to RT | 75-98% |

Potential Biological Activity and Signaling Pathways

Recent studies on structurally related naphthalenesulfonamides have revealed promising anticancer and antimicrobial activities. For instance, certain 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to exhibit cytotoxic effects against human breast cancer cell lines (MCF7).[1]

Anticancer Activity: Modulation of the IL6/JAK2/STAT3 Signaling Pathway

The anticancer activity of these naphthalenesulfonamide derivatives has been linked to the modulation of the IL6/JAK2/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation. By inhibiting this key step, the naphthalenesulfonamide derivatives can suppress the downstream signaling cascade, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators (e.g., Cyclin D1), and the upregulation of pro-apoptotic proteins (e.g., Bax). This ultimately results in cell cycle arrest and apoptosis in cancer cells.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Chloronaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol, an aromatic amine, or, in this case, a naphthalenesulfonic acid derivative.[1][2] The sulfonic acid group in 6-Chloronaphthalene-1-sulfonic acid enhances the water solubility of the resulting dye, a crucial property for many dyeing applications.[3]

This document provides a detailed protocol for the synthesis of an exemplary azo dye using this compound as the coupling component. The protocol is based on established methods for the synthesis of related azo dyes from naphthalenesulfonic acid derivatives.

General Synthesis Pathway

The synthesis of an azo dye from this compound follows a well-defined reaction pathway involving two key stages:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt.[1][4][5]

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, undergoes an electrophilic aromatic substitution reaction with the electron-rich naphthalene ring of this compound to form the stable azo dye.[2][6]

Figure 1: General workflow for the synthesis of an azo dye using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye, for instance, by coupling diazotized aniline with this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Aniline | C₆H₅NH₂ | 93.13 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| This compound | C₁₀H₆ClSO₃H | 242.68 |

| Sodium Hydroxide | NaOH | 40.00 |

| Sodium Chloride | NaCl | 58.44 |

| Ice | H₂O | 18.02 |

Protocol 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 2.33 g (0.025 mol) of aniline in a mixture of 6.25 mL of concentrated hydrochloric acid and 12.5 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate 50 mL beaker, prepare a solution of 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting clear solution of the benzenediazonium chloride is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 6.07 g (0.025 mol) of this compound in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution from Protocol 1 to the alkaline solution of this compound over 30 minutes. Maintain the temperature below 5 °C and ensure continuous stirring.

-

A colored precipitate of the azo dye should form during the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for another 60 minutes to ensure the completion of the coupling reaction.

-

The pH of the solution should be maintained in the alkaline range (pH 8-10) throughout the coupling reaction.

Protocol 3: Isolation and Purification of the Azo Dye

-

To aid in the precipitation of the dye, add sodium chloride to the reaction mixture until the solution is saturated ("salting out").

-

Filter the precipitated dye using a Buchner funnel under vacuum.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

Recrystallize the crude dye from a suitable solvent system (e.g., water or an ethanol-water mixture) to achieve higher purity.

-

Dry the purified azo dye in a vacuum oven at 60-70 °C.

-

Characterize the final product using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the azo dye.

Data Presentation

The following table outlines the expected data to be collected for the synthesized azo dye. The values are representative and will need to be determined experimentally.

| Parameter | Expected Outcome |

| Physical Appearance | Colored solid (e.g., red, orange, or yellow powder) |

| Yield | To be determined experimentally (typically in the range of 70-90%) |

| Melting Point | To be determined experimentally; a sharp melting point indicates high purity. |

| Solubility | Soluble in water (due to the sulfonic acid group), sparingly soluble in ethanol. |

| λmax (in water) | To be determined by UV-Vis spectroscopy (expected in the visible region). |

| Molar Absorptivity (ε) | To be calculated from the Beer-Lambert law. |

Applications and Further Research

Azo dyes derived from naphthalenesulfonic acids are extensively used in the textile industry for dyeing natural and synthetic fibers such as cotton, wool, silk, and nylon, owing to their vibrant colors and good fastness properties.[7] The presence of the sulfonic acid group makes them suitable for application as acid dyes or direct dyes.

Further research could focus on:

-

Synthesizing a library of azo dyes by coupling this compound with various diazotized aromatic amines to explore the effect of substituents on the color and dyeing properties.

-

Investigating the photophysical properties of the synthesized dyes for potential applications in optical data storage or as molecular sensors.

-

Evaluating the biological activity of the synthesized azo compounds, as some have shown potential in medicinal chemistry.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Aromatic amines such as aniline are toxic and should be handled with care.[4]

-

Diazonium salts can be explosive when dry and should therefore be kept in solution and used immediately after preparation.[5]

-

Concentrated acids and bases are corrosive and should be handled with extreme caution.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 5. scribd.com [scribd.com]

- 6. biotechjournal.in [biotechjournal.in]

- 7. ijorarjournal.com [ijorarjournal.com]

Application Notes: 6-Chloronaphthalene-1-sulfonic acid as a Versatile Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Chloronaphthalene-1-sulfonic acid is an aromatic organic compound featuring a naphthalene core substituted with both a chloro and a sulfonic acid group. Its molecular formula is C₁₀H₇ClO₃S, and it has a molecular weight of 242.68 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes, pigments, and as a building block for pharmaceutical compounds.[2] The presence of the reactive sulfonic acid group and the chloro-substituted aromatic ring allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.[1][2]

Chemical Properties and Reactivity The synthetic utility of this compound stems from the distinct reactivity of its two functional groups:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic group that is the primary site for derivatization.[1] It can be readily converted into a sulfonyl chloride (-SO₂Cl), which is a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[1] This conversion is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

-

Chloro Group (-Cl): The chlorine atom attached to the naphthalene ring is less reactive than the sulfonic acid group but can participate in nucleophilic aromatic substitution reactions under specific conditions, such as the Ullmann condensation, which involves copper catalysis.[1] This allows for the introduction of amines or other nucleophiles to the naphthalene core.

Naphthalenesulfonic acids, in general, are key precursors in the synthesis of a wide range of chemicals, including dyestuffs, rubber processing chemicals, and pharmaceuticals.[3]

Applications in Organic Synthesis

The primary application of this compound is as a foundational intermediate for the synthesis of more complex molecules.

-

Synthesis of Dyes and Pigments: Naphthalenesulfonic acid derivatives are crucial in the dye industry.[3] The sulfonic acid group, often in its salt form, imparts water solubility, which is essential for applying dyes to textiles like cotton and wool.[4][5] this compound can be used to produce azo dyes and other pigments.[2] For instance, the related compound 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid is a known precursor for C.I. Pigment Green 9.[6]

-

Precursor for Pharmaceutical Ingredients: The naphthalene core is a structural motif found in various pharmaceuticals.[3][7] By serving as a building block, this compound can be used in the development of new drug molecules.[2][8] The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is a critical functional group (a sulfonylurea) in numerous therapeutic agents.

-

Formation of Sulfonamides and Sulfonate Esters: The conversion to 6-chloronaphthalene-1-sulfonyl chloride is a key step, opening pathways to a wide range of sulfonamide and sulfonate ester derivatives.[1] Sulfonamides are a cornerstone in medicinal chemistry, while sulfonate esters are also valuable synthetic intermediates.[1][9]

Experimental Protocols

The following are representative protocols for the derivatization of this compound. These methods are based on established procedures for analogous naphthalenesulfonic acids and may require optimization for specific substrates.

Protocol 1: Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅), a common and effective method for this transformation.[10][11]

Materials:

-

This compound (or its sodium salt)

-

Phosphorus pentachloride (PCl₅)

-

Chloroform (CHCl₃)

-

Ice water

-

Round-bottomed flask

-

Reflux condenser with a drying tube

-

Heating mantle or oil bath

-

Stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Ensure the this compound starting material is thoroughly dried.

-

In a round-bottomed flask placed in a fume hood, combine 1.0 equivalent of finely powdered this compound with 2.5 equivalents of phosphorus pentachloride (PCl₅).[10]

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube to exclude moisture.

-

Heat the mixture in an oil bath to approximately 110°C for 1-2 hours.[10] The reaction will evolve hydrogen chloride gas.

-

After the reaction is complete, cool the flask to room temperature. The excess PCl₅ and the formed phosphorus oxychloride (POCl₃) are removed under vacuum while gently warming the flask on a steam bath.[10]

-

The resulting solid cake is carefully pulverized in a mortar.

-

The crude product is then purified. Add chloroform to the solid, heat the mixture to boiling, and stir vigorously to dissolve the sulfonyl chloride.[10]

-

While still hot, transfer the mixture to a separatory funnel and separate the chloroform layer from any insoluble inorganic byproducts.

-

Filter the hot chloroform solution through a fluted filter.

-

Reduce the volume of the chloroform by evaporation and then cool the solution in an ice bath to crystallize the 6-Chloronaphthalene-1-sulfonyl chloride.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold chloroform. Dry the product under vacuum.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | [10] |

| Stoichiometry (PCl₅:Sulfonic Acid) | ~2.5 : 1 | [10] |

| Reaction Temperature | ~110 °C | [10] |

| Expected Product | 6-Chloronaphthalene-1-sulfonyl chloride | [1] |

| Typical Yield Range (for analogous compounds) | 65-88% | [10] |

Protocol 2: Synthesis of N-Aryl-6-chloronaphthalene-1-sulfonamide

This protocol outlines the reaction of 6-Chloronaphthalene-1-sulfonyl chloride with an aromatic amine (e.g., aniline) to form a sulfonamide. This is a standard nucleophilic acyl substitution reaction.[1]

Materials:

-

6-Chloronaphthalene-1-sulfonyl chloride (from Protocol 1)

-

Aniline (or other primary/secondary amine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 1.0 equivalent of 6-Chloronaphthalene-1-sulfonyl chloride in a suitable solvent like dichloromethane (DCM) in a round-bottomed flask.

-

Cool the solution in an ice bath to 0°C.

-

Add 1.5 equivalents of a base, such as pyridine or triethylamine, to the solution.

-

Slowly add 1.1 equivalents of the desired amine (e.g., aniline) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualized Workflows

Caption: Synthetic pathways originating from this compound.

References

- 1. This compound | 102878-12-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. forbidden.aluminati.net [forbidden.aluminati.net]

- 5. nbinno.com [nbinno.com]

- 6. 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid [dyestuffintermediates.com]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-Chloronaphthalene-1-sulfonic acid. Due to the limited availability of a specific validated method for this analyte, the protocol provided is a comprehensive synthesis of established methods for structurally similar compounds, such as other naphthalene sulfonic acids. This application note provides detailed experimental parameters, a step-by-step protocol, and a workflow diagram to guide researchers in developing a robust analytical method.

Introduction

This compound is a chemical intermediate used in the synthesis of dyes and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, process monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids.[1] This application note details a reverse-phase HPLC method coupled with UV detection, which is a common and effective approach for such analytes.

Data Presentation: Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on methods for similar naphthalene sulfonic acid derivatives and may require optimization for specific applications.

| Parameter | Recommended Conditions | Alternative Conditions |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C8, Phenyl, or specialized mixed-mode columns |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water (for MS compatibility) |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Mode | Isocratic or Gradient | - |

| Example Isocratic Condition | 60:40 (Mobile Phase A : Mobile Phase B) | Adjust ratio to achieve desired retention time |

| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |

| Injection Volume | 10 µL | 5 - 20 µL |

| Column Temperature | 30 °C | 25 - 40 °C |

| Detector | UV-Vis Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 270 nm | Wavelength optimization may be necessary |

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Phosphoric acid (or formic acid if MS detection is intended)

-

Methanol (for sample preparation and system flushing)

2. Instrument and Apparatus

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

3. Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water. Degas the solution using sonication or vacuum filtration.

-

Mobile Phase B (Organic): Use HPLC grade acetonitrile. Degas prior to use.

4. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and methanol).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of a suitable solvent. The solvent should be compatible with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC System Setup and Analysis

-

System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Method Setup: Set up the HPLC method with the parameters outlined in the data table.

-

Sequence Setup: Create a sequence including blank injections (mobile phase), standard solutions for the calibration curve, and the prepared samples.

-

Analysis: Start the sequence to perform the analysis.

7. Data Analysis

-

Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the standard.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: Logical workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Analysis of 6-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-Chloronaphthalene-1-sulfonic acid. These predictions are based on the known effects of chloro and sulfonic acid substituents on the naphthalene ring system and analysis of spectral data for similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-3 | 7.6 - 7.8 | t | 7.5 - 8.5 |

| H-4 | 8.0 - 8.2 | d | 7.0 - 8.0 |

| H-5 | 7.8 - 8.0 | d | 8.5 - 9.5 |

| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.5, 1.5 - 2.5 |

| H-8 | 8.1 - 8.3 | d | 1.5 - 2.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 120 - 125 |

| C-3 | 128 - 132 |

| C-4 | 125 - 129 |

| C-4a | 130 - 135 |

| C-5 | 126 - 130 |

| C-6 | 132 - 137 |

| C-7 | 124 - 128 |

| C-8 | 122 - 126 |

| C-8a | 135 - 140 |

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

-

Solvent Selection: Due to the polar nature of the sulfonic acid group, deuterated polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are recommended.

-

Concentration: For ¹H NMR, prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is advisable.

-